Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxaldehyde and tert-butyl carbamate.
Reaction Steps:
Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with a chlorine substituent.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Tert-butyl 2-(4-formyl-6-hydroxypyridin-2-YL)ethylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formyl-6-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-10-6-9(8-16)7-11(17)15-10/h6-8H,4-5H2,1-3H3,(H,14,18)(H,15,17) |
InChI Key |
LWHGOMWHKBIVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
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